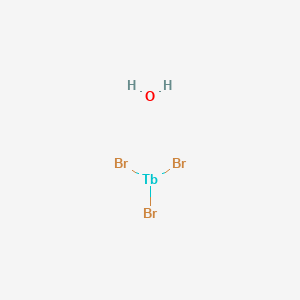

Terbium(III) bromide hydrate

Description

Properties

Molecular Formula |

Br3H2OTb |

|---|---|

Molecular Weight |

416.65 g/mol |

IUPAC Name |

tribromoterbium;hydrate |

InChI |

InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

WQJPEPDSFBGXRP-UHFFFAOYSA-K |

Canonical SMILES |

O.Br[Tb](Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Terbium Iii Bromide Hydrate

Controlled Synthesis of Terbium(III) Bromide Hydrate (B1144303) from Precursor Materials

The creation of terbium(III) bromide hydrate relies on controlled chemical reactions involving suitable terbium-containing precursors and brominating agents. These methods are designed to yield the hydrated form of terbium(III) bromide with high purity.

Direct Reaction Pathways to Hydrated Terbium Bromides

While direct reaction of terbium metal with hydrobromic acid is a conceivable route, a more common and controlled laboratory-scale synthesis involves the use of terbium oxide. This method provides a reliable pathway to forming an aqueous solution of terbium(III) bromide, from which the hydrate can be crystallized.

Preparation via Terbium Oxide or Carbonate Reactions with Brominating Agents

A prevalent method for the synthesis of terbium(III) bromide involves the reaction of terbium(III) oxide with ammonium (B1175870) bromide. wikipedia.org The reaction, when heated, proceeds as follows:

Tb₂O₃ + 6 NH₄Br → 2 TbBr₃ + 6 NH₃ + 3 H₂O wikipedia.org

This solid-state reaction yields anhydrous terbium(III) bromide, which can then be dissolved in water to form a hydrated solution. Alternatively, terbium(III) oxide can be reacted with hydrobromic acid.

Crystallization Techniques for this compound

The isolation of solid this compound from a solution is achieved through carefully controlled crystallization processes. The resulting crystal structure and hydration state are highly dependent on the conditions employed.

Solution-Based Crystallization Processes

Following the synthesis of an aqueous solution of terbium(III) bromide, the hydrated solid can be obtained through evaporation of the water. A common hydrate formed through this process is the hexahydrate, TbBr₃·6H₂O. wikipedia.org The process involves dissolving the anhydrous terbium(III) bromide in water and then allowing the water to slowly evaporate, leading to the formation of crystals of the hydrated compound.

Hydrothermal Synthesis of this compound Coordination Compounds

Hydrothermal synthesis is a powerful technique for creating crystalline materials from aqueous solutions under high temperature and pressure. While specific research on the direct hydrothermal synthesis of simple this compound is not extensively detailed in the provided search results, the principles of this method are applied to create more complex coordination compounds. For instance, hydrothermal methods have been successfully used to synthesize terbium-germanate complexes, demonstrating the utility of this approach for crystallizing terbium-containing compounds from solution. americanelements.com

Investigations into Hydration State Control and Stoichiometry

The number of water molecules (the hydration state) associated with terbium(III) bromide can vary. The hexahydrate is a well-documented form. wikipedia.org Controlling the precise stoichiometry of the hydrate is a critical aspect of its synthesis and characterization.

Heating the hydrated form, such as the hexahydrate, can lead to dehydration. However, this process must be carefully controlled, as excessive or rapid heating can result in the formation of terbium oxybromide (TbOBr) rather than the anhydrous terbium(III) bromide. wikipedia.org The hygroscopic nature of terbium(III) bromide means it readily absorbs moisture from the air, making the control and determination of its hydration state a key experimental consideration. samaterials.com

Thermal Dehydration Mechanisms and Formation of Anhydrous and Oxybromide Species

The thermal treatment of this compound initiates a dehydration process, the products of which are highly dependent on the heating conditions. When the hexahydrate of terbium(III) bromide is heated, it undergoes dehydration, which can lead to the formation of anhydrous terbium(III) bromide (TbBr₃) or terbium oxybromide (TbOBr). wikipedia.org

The formation of the oxybromide species is a common issue when attempting to produce the anhydrous halide by heating the hydrated salt in the presence of air or water vapor. The mechanism for this process can be understood by analogy with similar lanthanide compounds. For instance, the reaction mechanism for lanthanum oxybromide (LaOBr) with water vapor involves the formation of an intermediate hydrated oxybromide (LaOBr·H₂O) at lower temperatures, which then converts to a dihydroxide bromide species (La(OH)₂Br) before dehydrating at higher temperatures to the final oxybromide. jlu.edu.cn A similar pathway is proposed for the thermal decomposition of this compound, particularly in a non-inert atmosphere. The presence of water molecules, either from the hydrate itself or from the atmosphere, can lead to hydrolysis at elevated temperatures, resulting in the formation of the more stable oxybromide.

The key reactions can be summarized as:

Dehydration: TbBr₃·6H₂O(s) → TbBr₃(s) + 6H₂O(g)

Hydrolysis (leading to oxybromide formation): TbBr₃(s) + H₂O(g) → TbOBr(s) + 2HBr(g)

This indicates that obtaining the pure anhydrous TbBr₃ from its hydrate requires carefully controlled conditions, typically involving heating under a stream of an inert gas or in the presence of a dehydrating agent to prevent the competing oxybromide formation. wikipedia.org

| Initial Compound | Heating Conditions | Primary Product(s) | Notes |

|---|---|---|---|

| Terbium(III) bromide hexahydrate (TbBr₃·6H₂O) | Heating in air/moisture | Terbium oxybromide (TbOBr) | Partial or complete formation of oxybromide occurs due to hydrolysis. wikipedia.org |

| Terbium(III) bromide hexahydrate (TbBr₃·6H₂O) | Controlled heating under inert atmosphere or with dehydrating agent | Anhydrous Terbium(III) bromide (TbBr₃) | Conditions must be managed to suppress hydrolysis. |

Influence of Reaction Conditions on Hydration Number

The number of water molecules in the crystal lattice of this compound, known as the hydration number, is not fixed and can be influenced by the specific conditions of its preparation and crystallization. The compound is often represented by the general formula TbBr₃·xH₂O, where 'x' denotes a variable number of water molecules. samaterials.comscbt.comamericanelements.com

The most commonly cited form is the hexahydrate (TbBr₃·6H₂O), which can be crystallized from an aqueous solution of terbium(III) bromide. wikipedia.org However, the precise value of 'x' is sensitive to factors such as temperature, solvent composition, and the presence of other ions during synthesis. Research on various hydrated lanthanide complexes demonstrates that the hydration number can differ even among adjacent elements in the lanthanide series under identical preparation conditions. researchgate.net For example, studies on lanthanide complexes with dicarboxylic acids show varying numbers of water molecules (n = 7.5, 8, 8.5, 9) depending on the specific light lanthanide. researchgate.net Similarly, terbium acetate (B1210297) is known to form a tetrahydrate. wikipedia.org

The synthesis of terbium-substituted materials, such as hydroxyapatite (B223615), also shows a strong dependence on reaction conditions, where the incorporation of terbium ions and associated water content is controlled by factors like pH and reactant concentrations. nih.govmdpi.com While specific systematic studies detailing the continuous variation of the hydration number for terbium(III) bromide with reaction conditions are not extensively documented in the provided sources, the existence of various hydrates for other terbium salts and related lanthanide compounds suggests that the hydration state of terbium(III) bromide is similarly dependent on the crystallization environment.

| Factor | Influence | Example |

|---|---|---|

| Crystallization from Aqueous Solution | Generally leads to the formation of a stable hydrate, often the hexahydrate for bromides. wikipedia.org | An aqueous solution of terbium(III) bromide crystallizes to form Terbium(III) bromide hexahydrate. wikipedia.org |

| Temperature | Can affect the stability of specific hydrates, leading to different hydration states upon crystallization or drying. | Terbium(III) acetate tetrahydrate begins to lose water at 60 °C. wikipedia.org |

| Reactant Concentration/Stoichiometry | The ratio of reactants can influence the final product's composition and hydration. | In terbium-substituted apatites, the concentration of terbium ions affects the final structure and water content. nih.govmdpi.com |

Advanced Structural Characterization and Crystallography of Terbium Iii Bromide Hydrate Systems

Single-Crystal X-ray Diffraction Studies of Terbium(III) Bromide Hydrate (B1144303) and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of crystalline materials. For the series of lanthanide tribromide hexahydrates, including the terbium analogue, this method has provided fundamental insights into their crystallographic nature. rsc.orgrsc.org

Research has established that terbium(III) bromide hexahydrate is part of an isostructural series of lanthanide tribromide hexahydrates. Crystallographic analyses of these compounds show that they possess monoclinic symmetry. rsc.orgrsc.org The specific space group for this series of hexahydrates has been identified as P2/n. rsc.orgrsc.org This classification is fundamental, as it defines the symmetry operations that describe the arrangement of atoms within the unit cell of the crystal.

The unit cell is the basic repeating block of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). For the monoclinic system of terbium(III) bromide hexahydrate, α and γ are 90°, while β has a value other than 90°. Detailed unit cell dimensions have been reported for the series of lanthanide tribromide hexahydrates. rsc.orgrsc.org As ions are systematically changed across the lanthanide series (the "lanthanide contraction"), slight but predictable distortions and changes in these unit cell parameters are observed due to the decreasing ionic radius of the Ln³⁺ ion.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

Coordination Environment of Terbium(III) Ions in Hydrated Bromide Matrices

The local environment around the Tb(III) cation, including the number and arrangement of neighboring atoms (ligands), dictates many of the compound's properties, from its luminescence to its magnetic behavior. In hydrated crystals, water molecules are primary ligands.

In aqueous solutions and hydrated crystalline solids, the terbium(III) ion is known to favor high coordination numbers, typically 8 or 9. nih.govchemrxiv.org For lanthanide tribromide hexahydrates, the structural arrangement typically consists of a complex cation where the lanthanide ion is coordinated by water molecules and bromide ions. The common structural motif for such compounds is [Ln(H₂O)₆Br₂]⁺, with the remaining bromide ion acting as a counter-ion. This arrangement results in a coordination number of 8 for the central lanthanide ion. The geometry of this eight-coordinate environment is often a distorted square antiprism. More broadly, studies on the hydrated terbium ion, [Tb(H₂O)ₙ]³⁺, suggest a coordination number of 9 is stable, forming a tricapped trigonal prismatic geometry. chemrxiv.org The precise geometry in the solid state is a balance between the steric demands of the ligands and the packing forces within the crystal lattice.

| Property | Description |

|---|---|

| Typical Coordination Number | 8 or 9 |

| Coordinating Ligands | H₂O, Br⁻ |

| Common Geometry (8-coordinate) | Distorted Square Antiprism |

| Common Geometry (9-coordinate) | Tricapped Trigonal Prism |

The arrangement of ligands (water molecules and bromide ions) around the Tb(III) ion creates an electrostatic field known as the ligand field or crystal field. This field interacts with the 4f electrons of the terbium ion, lifting the degeneracy of its electronic energy levels. Although the 4f orbitals are well-shielded and interact weakly with the ligand field compared to d-block elements, these interactions are fundamentally important. edp-open.org

The ligand field effect is responsible for enabling the characteristic f-f electronic transitions that are otherwise forbidden by selection rules. The intense green luminescence of terbium(III) complexes arises from the radiative decay from the excited ⁵D₄ state to the various ⁷Fⱼ ground state manifolds. tandfonline.com The efficiency and precise wavelengths of this emission are modulated by the symmetry and strength of the local ligand field. The presence of O-H oscillators from coordinated water molecules can provide a non-radiative pathway for the de-excitation of the excited Tb(III) ion, which can quench luminescence. chemrxiv.orgresearchgate.net Therefore, the specific geometry and composition of the first coordination sphere in terbium(III) bromide hydrate are critical in determining its luminescent properties.

Structural Transitions and Stability of Hydrated Terbium(III) Bromide Phases

Hydrated crystalline compounds can often undergo structural transformations upon changes in external conditions, most notably temperature. For terbium(III) bromide hexahydrate, the primary transition involves the loss of water of hydration.

Upon heating, the hexahydrate undergoes dehydration. wikipedia.org This process is not a simple, single-step removal of all water molecules. Studies on related lanthanide bromide hydrates show that dehydration is a multi-step process involving a series of intermediate hydrates and often proceeds through a "crystalline-amorphous-crystalline" phase change as the bound water is progressively removed. osti.gov If the dehydration is carried out improperly or is incomplete, it can lead to the formation of terbium oxybromide (TbOBr), a stable mixed-anion compound. wikipedia.orgosti.gov Controlled thermal dehydration under vacuum is a method used to produce the anhydrous terbium(III) bromide from the hydrated form. rsc.orgrsc.org The thermal stability of the hydrated phase is therefore limited by the onset of these dehydration and decomposition reactions.

Spectroscopic Investigations of Terbium Iii Bromide Hydrate

Luminescence and Photoluminescence Properties of Terbium(III) Bromide Hydrate (B1144303)

The luminescence of terbium(III) ions is a widely studied phenomenon, characterized by its distinct green emission, long luminescence lifetime, and line-like emission bands. These properties arise from electronic transitions within the 4f shell of the Tb³⁺ ion. In the context of Terbium(III) bromide hydrate, the hydrated water molecules and bromide ions in the coordination sphere play a significant role in modulating these photophysical properties.

The photoluminescence of terbium(III) compounds involves the absorption of light, which excites the ion to a higher energy state, followed by the emission of light as the ion relaxes back to a lower energy state.

Excitation Spectra: The excitation spectrum of a terbium(III) complex reveals the wavelengths of light that are most effective at inducing luminescence. For terbium(III) ions, direct excitation of the f-f transitions is possible, although these transitions are often weak due to being Laporte-forbidden. In many terbium complexes, particularly with organic ligands, a more efficient excitation pathway occurs via the "antenna effect," where a ligand absorbs light and transfers the energy to the terbium ion. mdpi.comsemanticscholar.org However, in a simple hydrate like this compound, direct excitation of the Tb³⁺ ion is the primary mechanism. Typical excitation wavelengths for Tb³⁺ can be found in the UV region, with notable peaks around 230, 284, 320, 350, 368, and 375 nm. mdpi.com

Emission Spectra: Upon excitation, the Tb³⁺ ion relaxes non-radiatively to the ⁵D₄ excited state. From this level, it decays radiatively to the various levels of the ⁷F ground state multiplet (J = 6, 5, 4, 3), producing a characteristic emission spectrum. mdpi.comsemanticscholar.org These transitions are largely independent of the crystal field, meaning the emission wavelengths are consistent across different terbium compounds. mdpi.com The most prominent of these emissions is the hypersensitive ⁵D₄ → ⁷F₅ transition, which is responsible for the brilliant green color of terbium luminescence. mdpi.commdpi.com

The key emission peaks for Terbium(III) are summarized in the table below.

| Transition | Wavelength (nm) | Color |

| ⁵D₄ → ⁷F₆ | ~489 - 490 | Blue |

| ⁵D₄ → ⁷F₅ | ~544 - 546 | Green |

| ⁵D₄ → ⁷F₄ | ~585 - 586 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~620 | Red |

| Data compiled from multiple sources. mdpi.comsemanticscholar.orgmdpi.com |

Energy transfer processes are crucial in determining the luminescence efficiency of terbium(III) compounds. These mechanisms can occur between a sensitizing ligand and the Tb³⁺ ion (intramolecular) or between adjacent Tb³⁺ ions (intermolecular).

In complexes with organic ligands, the dominant mechanism is often intramolecular energy transfer, also known as the antenna effect. mdpi.comnih.gov The process involves:

Absorption of UV radiation by the organic ligand, promoting it to an excited singlet state.

Intersystem crossing to a longer-lived triplet state.

Energy transfer from the ligand's triplet state to a resonant energy level of the Tb³⁺ ion, provided the ligand's triplet state energy is slightly higher than the ⁵D₄ accepting level of Tb³⁺ (around 20,500 cm⁻¹). mdpi.comsemanticscholar.org

In simpler inorganic compounds like this compound, or in concentrated materials, energy transfer between neighboring Tb³⁺ ions becomes significant. core.ac.uk This process, known as energy migration or cross-relaxation, can lead to luminescence quenching if the energy is transferred to a non-luminescent site or an impurity. The mechanisms governing this ion-ion energy transfer depend on the distance between the ions. core.ac.uk

Multipole-Multipole Interaction: At longer distances, energy transfer occurs via dipole-dipole, dipole-quadrupole, or quadrupole-quadrupole interactions. The rate of this transfer is proportional to R⁻⁶, R⁻⁸, and R⁻¹⁰, respectively, where R is the donor-acceptor distance. core.ac.uk

Exchange Interaction: At very short distances (typically < 4 Å), the exchange interaction, which requires orbital overlap between the ions, becomes the dominant mechanism. nih.govcore.ac.uk

The intensity of terbium(III) luminescence can be significantly influenced by its local environment, leading to either quenching (reduction) or enhancement of the emission.

Luminescence Quenching:

Vibrational Quenching: A primary cause of luminescence quenching in this compound is the presence of water molecules directly coordinated to the Tb³⁺ ion. The high-frequency O-H vibrations of water can couple with the excited state of the Tb³⁺ ion, providing a non-radiative pathway for de-excitation. researchgate.net This effect can decrease luminescence intensity by nearly an order of magnitude. researchgate.net

Quenching by Other Ions: The presence of certain transition metal ions, such as Cu(II), Ni(II), and Co(II), can efficiently quench the luminescence of Tb³⁺ complexes through energy transfer mechanisms. scielo.org.ar The formation of mixed-ligand complexes can also lead to quenching; for instance, the introduction of ascorbic acid to a terbium-phenanthroline complex results in a significant decrease in fluorescence intensity. mdpi.comsemanticscholar.org

Luminescence Enhancement:

Dehydration: Removing coordinated water molecules, for example by heating or by using a co-ligand that displaces water from the coordination sphere, can significantly reduce vibrational quenching and thereby enhance luminescence. researchgate.net

Co-doping: In some host lattices, replacing a fraction of the Tb³⁺ ions with non-luminescent but similarly sized ions like Gd³⁺, Y³⁺, or La³⁺ can increase the average distance between Tb³⁺ ions. This strategy mitigates concentration quenching and can lead to a substantial enhancement of the photoluminescence quantum yield. mdpi.com For example, 50% substitution of Tb³⁺ with these ions in a metal-organic framework has been shown to increase the quantum yield by up to 1.6 times. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the molecular vibrations within a compound. For this compound, these methods provide insight into the nature of the water molecules in the hydration sphere and the bonds between the terbium ion and the bromide and oxygen atoms.

Water molecules in a hydrate can be distinguished from bulk water by their vibrational frequencies. The coordination to a metal cation like Tb³⁺ influences the strength of the internal O-H bonds and the librational modes of the water molecule.

Infrared (IR) and Raman spectroscopy are powerful tools for studying the hydrogen-bonding network in aqueous solutions and crystalline hydrates. asianjournalofphysics.commdpi.com The OH stretching band in the Raman spectrum is particularly sensitive to the strength of hydrogen bonds; stronger bonding typically results in a lower stretching frequency. asianjournalofphysics.com In hydrated salts, the vibrational spectra reveal distinct bands corresponding to coordinated water.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretching | 3000 - 3600 | Symmetric and asymmetric stretching of the O-H bonds within the water molecule. Influenced by hydrogen bonding. asianjournalofphysics.com |

| H-O-H Bending | 1600 - 1650 | Scissoring motion of the H-O-H angle. |

| Librational Modes | 300 - 900 | Rocking, wagging, and twisting motions of the water molecule as a whole. |

These are general frequency ranges for hydrated metal salts.

The presence of the Tb³⁺ ion and bromide ions perturbs the local structure of water. The water molecules in the hydration shell of the cation act as hydrogen bond acceptors, while those near the anion act as donors. asianjournalofphysics.com This organization and the cation-water interaction lead to shifts in the vibrational frequencies compared to pure liquid water or ice.

The direct vibrations between the central terbium ion and its coordinated ligands (bromide ions and oxygen atoms from water) occur at lower frequencies, typically in the far-infrared region of the spectrum.

Tb-O Stretching: The interaction between the Tb³⁺ ion and the oxygen atoms of the coordinated water molecules gives rise to Tb-O stretching vibrations. These are typically observed in the far-IR or Raman spectra at frequencies below 500 cm⁻¹. The exact frequency depends on the coordination number, the geometry of the complex, and the strength of the Tb-O bond.

Tb-Br Stretching: The vibrations of the terbium-bromide bonds also fall in the low-frequency region. For lanthanide tribromides, these stretching frequencies are expected to be found below 300 cm⁻¹. The analysis of these low-frequency modes is essential for understanding the coordination environment and the nature of the metal-ligand bonding in this compound.

Definitive assignment of these low-frequency modes often requires comparison with theoretical calculations or analysis of a series of isostructural compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applied to this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of chemical compounds at the atomic level. However, its application to paramagnetic systems such as those containing the Terbium(III) ion presents unique challenges and opportunities. The unpaired electrons of the Tb(III) ion (a 4f⁷ ion) lead to significant paramagnetic shifts and enhanced nuclear relaxation rates, which can both complicate spectral interpretation and provide valuable structural and dynamic information.

Solid-state NMR (ssNMR) spectroscopy is a versatile tool for the characterization of the local environment of atoms in crystalline and amorphous solids. For a paramagnetic compound like this compound, ssNMR can, in principle, provide detailed structural insights that are not accessible through other techniques. The large magnetic moment of the Tb(III) ion, however, poses significant challenges. The strong electron-nucleus dipolar interaction can lead to extreme broadening of NMR signals, often rendering them undetectable under standard conditions. For instance, attempts to acquire ³¹P NMR spectra of some terbium-substituted polyoxometalates have been unsuccessful due to this rapid relaxation. nih.gov

Despite these difficulties, the paramagnetic effects can be harnessed to extract structural information. The pseudocontact shift (PCS) is a through-space interaction that depends on the distance and orientation of the nucleus relative to the paramagnetic center and the anisotropy of the magnetic susceptibility tensor. nih.gov In solid-state NMR, this effect can provide long-range distance and angular restraints, which are crucial for structure determination, particularly in complex or disordered materials. nih.govresearchgate.net

For this compound, solid-state NMR could potentially be used to:

Characterize the coordination environment of the terbium ion: By observing the NMR signals of nuclei in the water and bromide ligands, it would be possible to determine the number and arrangement of these ligands around the metal center.

Distinguish between different hydrate forms: Different hydrates of terbium bromide may exist, and ssNMR could differentiate between them by revealing distinct local environments for the water molecules.

Probe internuclear distances: The magnitude of the paramagnetic shifts and relaxation enhancements are dependent on the distance to the terbium ion, which can be used to estimate internuclear distances. nih.gov

A hypothetical solid-state NMR study of this compound would likely involve the observation of ¹H and ¹⁷O nuclei of the water molecules and potentially ⁷⁹Br and ⁸¹Br nuclei of the bromide ions. However, the large quadrupolar moments of the bromine isotopes and the paramagnetic nature of Tb(III) would make the detection of their signals particularly challenging.

Table 1: Potential Solid-State NMR Probes for this compound and Associated Challenges

| Nucleus | Potential Information | Key Challenges |

| ¹H | Number and dynamics of water molecules, hydrogen bonding network. | Significant paramagnetic broadening, requiring advanced techniques like very fast magic-angle spinning (MAS). |

| ¹⁷O | Direct probe of water coordination and dynamics. | Low natural abundance (0.037%), requiring isotopic enrichment. Large quadrupolar interaction and paramagnetic broadening. |

| ⁷⁹Br / ⁸¹Br | Coordination of bromide ions (inner vs. outer sphere). | Large quadrupolar moments leading to very broad signals, strong paramagnetic relaxation. |

| ¹⁵⁹Tb | Direct probe of the metal center's environment. | Extremely large magnetic moment and rapid relaxation, making direct detection highly improbable with current technology. |

In solution, NMR spectroscopy is an effective method for studying the dynamics of ligand exchange around a metal ion. For this compound dissolved in a solvent like water, the primary dynamic process of interest is the exchange of water molecules between the first coordination sphere of the Tb³⁺ ion and the bulk solvent. The presence of bromide ions in solution also introduces the possibility of bromide ion coordination and its exchange dynamics.

The exchange of ligands on a paramagnetic ion like Tb³⁺ can be studied by observing the effect of the ion on the NMR signal of the solvent nuclei, typically ¹H or ¹⁷O. The paramagnetic ion induces a shift and a change in the relaxation rate of the solvent nuclei, and the magnitude of these effects depends on the rate of exchange.

A key study on the water-exchange mechanisms of octaaqualanthanide(III) ions, including [Tb(H₂O)₈]³⁺, was conducted using variable-pressure ¹⁷O NMR. acs.org This study provided quantitative data on the kinetics of water exchange for the aqua ion of terbium. The exchange of water molecules on the later lanthanides, including terbium, is proposed to occur via an interchange mechanism, where the incoming water molecule enters the coordination sphere as the outgoing molecule leaves.

The rate constant for water exchange on the [Tb(H₂O)₈]³⁺ ion at 298 K has been determined, along with the activation parameters for this process. This information is crucial for understanding the lability of the terbium aqua ion, which is a fundamental aspect of its coordination chemistry.

Table 2: Kinetic Parameters for Water Exchange on the [Tb(H₂O)₈]³⁺ Ion

| Parameter | Value | Reference |

| Exchange Rate Constant (kₑₓ) at 298 K | 5.8 x 10⁷ s⁻¹ | acs.org |

| Activation Enthalpy (ΔH‡) | 20.9 ± 1.7 kJ/mol | acs.org |

| Activation Entropy (ΔS‡) | -12.1 ± 5.9 J/(mol·K) | acs.org |

| Activation Volume (ΔV‡) | -5.7 ± 0.4 cm³/mol | acs.org |

Data from a variable-pressure ¹⁷O NMR study on aqueous solutions of lanthanide(III) trifluoromethanesulfonates. acs.org

The negative activation volume is consistent with an associative interchange mechanism for the water exchange process. It is important to note that these parameters were determined for the terbium(III) aqua ion in the absence of potentially coordinating anions like bromide. The presence of bromide ions in a solution of this compound could influence the coordination environment and the dynamics of ligand exchange. Further studies would be required to elucidate the specific role of the bromide ion in the solution chemistry of this system.

Coordination Chemistry and Complex Formation of Terbium Iii Bromide Hydrate

Ligand Interactions and Chelation Dynamics with Terbium(III) Bromide Hydrate (B1144303)

The interaction of the Terbium(III) cation with organic ligands is a dynamic process governed by the nature of the ligand, the solvent, and other solution conditions. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, plays a crucial role in the stability and luminescent properties of the resulting complexes.

Terbium(III) ions readily form coordination complexes with a wide array of organic ligands, particularly those containing carboxylate and nitrogen-containing heterocyclic moieties. The formation of these complexes is often driven by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms.

For instance, β-diketonates are effective ligands for sensitizing the luminescence of Tb³⁺. In the synthesis of luminescent complexes, a common approach involves the reaction of a terbium(III) salt with a β-diketone and another ancillary ligand, such as 2,2′-bipyridine or 1,10-phenanthroline, in an appropriate solvent. edp-open.org The β-diketone acts as an "antenna" by absorbing UV light and transferring the energy to the Tb³⁺ ion, which then emits its characteristic green light. edp-open.org

A variety of organic ligands have been successfully used to form stable and highly luminescent Terbium(III) complexes. The table below summarizes some examples of organic ligands and the resulting Terbium(III) complexes.

| Ligand Type | Specific Ligand Example | Resulting Terbium(III) Complex Formula (General) | Reference |

| β-Diketone | Thenoyltrifluoroacetone (tta) | [Tb(tta)₃(L)] (where L is an ancillary ligand) | edp-open.org |

| Nitrogen Heterocycle | 2,2′-bipyridine (bpy) | [Tb(β-diketone)₃(bpy)] | edp-open.org |

| Carboxylate | Terephthalic acid | [Tb₂(tph)₃(L)ₓ(H₂O)ᵧ] | msu.ru |

| Formate and Oxalate | Formate and Oxalate | [Tb(CHO₂)(C₂O₄)]ₙ | nih.gov |

These complexes are typically characterized using various spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, and elemental analysis to confirm the coordination of the ligands to the metal center. researchgate.net

The structure of the organic ligand has a profound impact on the coordination geometry and, consequently, the photophysical properties of the resulting Terbium(III) complex. The size, rigidity, and nature of the donor atoms of the ligand dictate the coordination number and the symmetry around the Tb³⁺ ion.

For example, in a mixed-ligand complex containing oxalate and formate, the Tb³⁺ ion is nine-coordinated in a distorted tricapped trigonal-prismatic geometry. nih.gov The coordination environment is formed by oxygen atoms from both the chelating oxalate and bridging formate ligands. nih.gov The specific coordination modes of these small, rigid ligands lead to the formation of a three-dimensional coordination polymer. nih.gov

In complexes with β-diketonate and substituted terpyridine ligands, the Tb³⁺ ion can achieve a nine-coordinated {TbN₃O₆} geometry. rsc.org This geometry arises from the coordination of three nitrogen atoms from the tridentate terpyridine ligand and six oxygen atoms from the three monoanionic β-diketonate ligands. rsc.org The steric bulk and electronic properties of the substituents on the terpyridine ligand can fine-tune the coordination environment and the energy transfer efficiency.

The coordination geometry directly influences the luminescence of the complex. The symmetry of the crystal field around the Tb³⁺ ion affects the probabilities of the f-f electronic transitions, which are responsible for the characteristic green emission. A lower symmetry environment can lead to an enhancement of the luminescence intensity.

Influence of Solution Chemistry on Terbium(III) Bromide Hydrate Coordination

The formation and stability of Terbium(III) coordination complexes are highly sensitive to the conditions of the solution in which they are formed. Factors such as pH and the presence of organized media like micelles can significantly alter the coordination sphere of the Tb³⁺ ion and its reactivity.

The pH of the solution plays a critical role in the formation and stability of Terbium(III) complexes, particularly with ligands that have acidic or basic functional groups. For ligands with carboxylate groups, the pH determines the extent of deprotonation, which is necessary for coordination to the positively charged Tb³⁺ ion.

The luminescence of Terbium(III) complexes is also strongly pH-dependent. For example, terbium-transferrin complexes exhibit pH-dependent luminescence changes around neutral pH, which are coupled to the complexation and decomplexation of the Tb³⁺ ion. nih.gov In some systems, the luminescence can be "switched on" or "switched off" by changing the pH. For instance, certain macrocyclic-phthalimide complexes of Tb³⁺ are non-luminescent under acidic conditions (pH < 4) but become highly luminescent in the basic pH range as the phthalimide group is hydrolyzed to the corresponding phthalamate, which is a more efficient sensitizer for the Tb³⁺ ion. rsc.org

The effect of pH on the luminescence of a ternary complex of Terbium(III) with a drug molecule (prucalopride succinate) and 8-hydroxyquinoline was studied, and the complex was found to be most stable and luminescent in a narrow pH range of 2-3.5. nih.gov

Micellar solutions, which are aqueous solutions of surfactants above their critical micelle concentration, can provide unique microenvironments that influence the reactivity and properties of dissolved species, including Terbium(III) complexes. The hydrophobic core and the charged surface of micelles can concentrate reactants, alter equilibrium constants, and catalyze reactions. nih.govnih.gov

While specific studies on the direct role of micellar solutions in modulating the reactivity of this compound are not extensively detailed in the provided search results, the general principles of micellar catalysis can be applied. For instance, the degradation of certain dyes in the presence of cetyltrimethylammonium bromide (CTAB) micelles is catalyzed due to the incorporation of the reactants into the stern layer of the micelles. univ-ovidius.ro This principle can be extended to the formation of Terbium(III) complexes, where the micellar environment could facilitate the interaction between the Tb³⁺ ion and hydrophobic organic ligands.

The presence of surfactants can enhance the solubility of hydrophobic ligands in aqueous media, thereby increasing the efficiency of complex formation with the water-soluble this compound. The charged surface of ionic micelles can also electrostatically attract or repel the charged Tb³⁺ ion and ligand species, further influencing the reaction rate and equilibrium. researchgate.net

Synthesis and Characterization of Mixed-Ligand Terbium(III) Complexes

The synthesis of mixed-ligand complexes, where the central Terbium(III) ion is coordinated to two or more different types of ligands, is a powerful strategy to fine-tune the properties of the resulting materials. This approach allows for the combination of the properties of different ligands to achieve desired characteristics, such as enhanced luminescence, improved stability, or specific functionalities.

The synthesis of mixed-ligand Terbium(III) complexes often involves a one-pot reaction where a terbium(III) salt is reacted with a stoichiometric mixture of the different ligands. For example, mixed-ligand terbium terephthalates have been synthesized by adding potassium terephthalate to an aqueous solution containing terbium nitrate (B79036) and an ancillary ligand like triphenylphosphine oxide (TPPO) or 1,10-phenanthroline. msu.ru

Another common strategy involves the use of a primary ligand, which provides the main coordination framework and sensitizes the Tb³⁺ luminescence, and a secondary ligand that occupies the remaining coordination sites and can further modify the properties of the complex. The synthesis of complexes with β-diketonates and a nitrogen-containing heterocyclic ligand is a prime example of this approach. edp-open.orgresearchgate.net

The characterization of these mixed-ligand complexes is crucial to confirm their composition and structure. A combination of analytical techniques is typically employed:

Elemental Analysis: To determine the empirical formula of the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination of the functional groups of the ligands to the Tb³⁺ ion by observing shifts in their vibrational frequencies. researchgate.net

UV-Visible Spectroscopy: To study the electronic absorption properties of the ligands and the complex. edp-open.org

Luminescence Spectroscopy: To investigate the photophysical properties, including the excitation and emission spectra, quantum yield, and luminescence lifetime. edp-open.orgmsu.ru

Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. msu.ruresearchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. nih.govrsc.org

The data obtained from these characterization techniques provide a comprehensive understanding of the structure-property relationships in mixed-ligand Terbium(III) complexes.

Theoretical and Computational Studies of Terbium Iii Bromide Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of f-block element complexes. unram.ac.id This method is effective for modeling the geometries and electronic properties of terbium compounds, provided that relativistic effects, which are significant for heavy elements, are properly accounted for. acs.org This is typically achieved by using relativistic effective core potentials (ECPs) for the terbium atom, which replace the core electrons with a potential field, thereby simplifying the calculation while retaining accuracy. acs.org Common approaches include the use of hybrid functionals, such as B3LYP or M06, which mix DFT with a component of exact Hartree-Fock exchange. acs.orguni-muenchen.de

| Computational Method | Key Features | Typical Application for Terbium(III) Complexes |

| DFT (B3LYP, M06) | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Geometry optimization, calculation of stability constants, analysis of electronic density distribution. acs.orgrsc.org |

| ECPs (e.g., Stuttgart RSC) | Accounts for scalar relativistic effects by replacing core electrons with a pseudopotential. acs.org | Essential for accurate modeling of heavy elements like terbium. acs.org |

| TD-DFT | An extension of DFT used to calculate excited state properties. | Prediction of electronic absorption bands and energy transfer pathways. researchgate.net |

| CASSCF | A multi-reference ab initio method for systems with strong electron correlation. | Accurate calculation of electronic energy levels (microstates) arising from f-orbital splitting. chemrxiv.org |

Quantum-chemical calculations are instrumental in predicting the electronic transitions responsible for the characteristic luminescence of Terbium(III) compounds. The luminescence of the Tb³⁺ ion is primarily associated with its internal, parity-forbidden 4f-4f electronic transitions. nih.gov Theoretical models can predict the energy levels of the excited singlet and triplet states of the ligands (water molecules in this case) and the metal ion. nih.gov This allows for the evaluation of potential intramolecular energy transfer pathways from the ligands to the terbium ion, a mechanism crucial for sensitized luminescence in many terbium complexes. researchgate.net

For a simple aqua ion like that in Terbium(III) bromide hydrate (B1144303), direct excitation of the Tb³⁺ ion's f-f transitions is the dominant mechanism for luminescence. nih.gov Time-Dependent DFT (TD-DFT) can be employed to model these transitions. researchgate.net The most notable emission peaks correspond to transitions from the excited ⁵D₄ state to the various levels of the ground state ⁷Fₙ manifold.

| Transition | Approximate Wavelength (nm) | Color | Description |

| ⁵D₄ → ⁷F₆ | ~489 | Blue-Green | A prominent transition in the Tb³⁺ emission spectrum. mdpi.com |

| ⁵D₄ → ⁷F₅ | ~545 | Green | Typically the most intense (hypersensitive) transition, responsible for the characteristic green glow. rsc.orgmdpi.com |

| ⁵D₄ → ⁷F₄ | ~585 | Yellow | A weaker but consistently observed emission band. nih.gov |

| ⁵D₄ → ⁷F₃ | ~620 | Orange-Red | Another weaker emission band in the spectrum. nih.gov |

DFT calculations allow for a detailed analysis of the interatomic interactions within the hydrated terbium complex. In Terbium(III) bromide hydrate, the primary interactions are the coordinate bonds between the Tb³⁺ ion and the oxygen atoms of the water molecules in its first coordination shell. DFT can elucidate the distribution of electronic density in these complexes, providing insight into the nature of the Tb-O bonds. rsc.org

Further analysis can be performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.govresearchgate.net For the [Tb(H₂O)ₙ]³⁺ cation, the interaction is expected to be dominated by the strong electrostatic attraction between the positive terbium ion and the polar water molecules, supplemented by significant induction effects. The bromide counter-ions would primarily engage in long-range electrostatic interactions with the cationic hydrated terbium complex.

Molecular Dynamics (MD) Simulations of Terbium(III) Hydration Shells

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can model the dynamic nature of the water molecules surrounding the Tb³⁺ ion, providing insights into the structure and stability of its hydration shells. researchgate.net These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system's particles, to calculate the forces between atoms and predict their motion over time.

One of the key dynamic processes in a hydrated ion complex is the exchange of water molecules between the first coordination shell (those directly bound to the ion) and the bulk solvent. nih.gov MD simulations of lanthanide ions in aqueous solutions have been used to investigate the kinetics of these exchange reactions. researchgate.net

Research indicates that the rate of water exchange varies across the lanthanide series. For smaller, later lanthanide ions like Tb³⁺, there is a stronger coordination to the first-shell water molecules. researchgate.net However, simulations also suggest that the presence of anions can influence this dynamic. Anions that coordinate more tightly to smaller lanthanide ions can effectively screen the charge of the central ion, weakening its interaction with water molecules in the second hydration shell. This screening effect can facilitate the dissociation of water from the second shell and subsequent exchange processes. researchgate.net Therefore, the bromide ions in the hydrate's structure are expected to play a role in the water dynamics around the Tb³⁺ center.

Solvation plays a critical role in determining the chemical and physical properties of ionic compounds. MD simulations can be used to compute thermodynamic properties such as the solvation free energy, which is fundamental to understanding solubility. nih.gov By simulating the transfer of an ion from a vacuum or solid state into a solvent, the energetic cost or benefit of solvation can be calculated.

For this compound, simulations can model how the aqueous environment modulates the properties of the Tb³⁺ ion. The coordination environment provided by the water molecules directly influences the splitting of the ion's electronic energy levels and can affect the intensity and lifetime of its luminescence. rsc.org For instance, vibrations from O-H oscillators in coordinated water molecules are known to provide a non-radiative pathway for the de-excitation of the excited Tb³⁺ ion, which can quench luminescence. rsc.orgmdpi.com Computational models help quantify these solvation effects and correlate them with experimentally observed spectroscopic properties.

Computational Approaches for Spectroscopic Property Prediction

Predicting the spectroscopic properties of lanthanide compounds is a significant challenge due to their complex electronic structures, which are characterized by strong relativistic and spin-orbit coupling effects. chemrxiv.org Computational methods provide a route to unraveling these complexities and interpreting experimental spectra.

For Terbium(III) compounds, the focus is on predicting the absorption and emission spectra, which are dominated by the sharp f-f transitions. A powerful approach involves a combination of theoretical methods. First, DFT is used to obtain an accurate, optimized geometry of the hydrated complex (e.g., [Tb(H₂O)ₙ]³⁺). chemrxiv.org Subsequently, high-level ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are performed on this geometry. chemrxiv.org CASSCF is well-suited to handle the strong electron correlation found in the partially filled f-orbitals of lanthanides.

This multi-step process allows for the calculation of the electronic energy levels, often referred to as microstates, that arise from the splitting of the Russell-Saunders terms by the ligand field of the surrounding water molecules. chemrxiv.org By comparing the theoretically predicted energy levels with high-resolution experimental absorption and emission spectra, it is possible to confirm the coordination number and geometry of the Tb³⁺ ion in its hydrated form. chemrxiv.org Furthermore, theoretical frameworks like the Judd-Ofelt theory can be combined with computational results to predict the intensity of the electronic transitions and other photophysical parameters. rsc.org

Advanced Applications and Research Frontiers of Terbium Iii Bromide Hydrate in Materials Science

Development of Luminescent Materials

The brilliant green or lemon-yellow fluorescence of the terbium(III) ion (Tb³⁺) makes it a cornerstone of modern luminescent materials. wikipedia.org Terbium(III) bromide hydrate (B1144303), as a readily available source of these ions, is instrumental in this field.

Terbium(III) bromide hydrate is utilized as a dopant to imbue host materials with luminescent properties, creating phosphors for various applications. The Tb³⁺ ion exhibits characteristic emission spectra, with the most prominent transition being ⁵D₄ → ⁷F₅, which results in a strong green emission at approximately 541-545 nm.

Research has focused on doping various host lattices with Tb³⁺ ions to achieve efficient and color-tunable phosphors. For instance, studies on co-doping barium-based apatite phosphors with terbium and samarium have demonstrated that Tb³⁺ can act as a sensitizer, transferring energy to an activator ion (Sm³⁺). In such systems, the concentration of the Tb³⁺ dopant is critical; an optimal concentration leads to maximum luminous intensity, after which concentration quenching occurs. In one study on BLSOF:yTb³⁺ phosphors, the maximum intensity was achieved at a Tb³⁺ doping concentration of 0.15 mol.

The process often involves synthesizing a host material, such as strontium molybdate (B1676688) (SrMoO₄), and introducing Tb³⁺ ions, which substitute for the host cations (e.g., Sr²⁺). aps.org This incorporation creates luminescence centers that can be excited by UV light, leading to the characteristic green emission. The ability to combine these green phosphors with red and blue-emitting phosphors (often containing europium) is fundamental to creating white light for solid-state lighting applications like LEDs. wikipedia.orgaps.org

Table 1: Luminescent Transitions of Tb³⁺ in Phosphor Materials

| Transition | Wavelength (approx.) | Emission Color |

|---|---|---|

| ⁵D₃ → ⁷F₆ | 484 nm | Blue |

This table is generated based on data from research on Tb³⁺ doped phosphors. samaterials.co.uk

The unique electronic structure of the Tb³⁺ ion also makes it a candidate for solid-state lasers, particularly those emitting in the visible spectrum. Research into Tb³⁺-doped materials for lasers focuses on identifying host crystals that optimize the ion's emission properties while minimizing detrimental effects like excited state absorption (ESA). samaterials.com

This compound can be used as a precursor in the synthesis of these laser materials, such as terbium-doped chalcogenide glasses for mid-infrared lasers or various fluoride (B91410) and oxide single crystals. samaterials.comereztech.com Studies have investigated a wide range of host materials, including fluorides like LiLuF₄ and oxides like YAlO₃, with Tb³⁺ doping concentrations reaching up to 100 at.%. samaterials.com High concentrations can help compensate for the relatively low absorption and emission cross-sections of the Tb³⁺ ion. samaterials.com The development of these materials is crucial for applications requiring direct green or yellow laser emission. samaterials.com

Catalytic Properties and Mechanistic Investigations

Beyond its optical applications, this compound is recognized for its catalytic activity, stemming from the Lewis acidic nature of the terbium(III) ion.

This compound has been identified as a catalyst for various organic synthesis reactions. samaterials.comwikipedia.org The Tb³⁺ ion can coordinate to substrates, activating them for subsequent chemical transformations. While specific studies focusing solely on the hydrate form are limited in publicly available literature, research on related terbium compounds provides insight into its catalytic potential. For example, terbium(III) nitrate (B79036) has been shown to be an effective catalyst in the cyanosilylation of acetophenone, demonstrating the catalytic capability of the Tb³⁺ ion. nih.gov The use of such lanthanide-based catalysts is attractive due to their potential for high activity and selectivity under mild reaction conditions.

Understanding the mechanism of terbium-catalyzed reactions is key to optimizing their efficiency and selectivity. The catalytic cycle typically involves the coordination of a reactant to the Lewis acidic Tb³⁺ center. This coordination polarizes the reactant, making it more susceptible to nucleophilic attack.

In complex molecular structures like metal-organic frameworks (MOFs), Tb³⁺ ions can act as the primary active sites for catalysis. nih.gov Mechanistic studies on related luminescent terbium complexes have also explored energy transfer pathways between ligands and the metal center. science.gov While focused on luminescence, these investigations into electronic interactions provide a framework for understanding how the terbium ion interacts with its coordination environment, which is also fundamental to its catalytic function. The goal of such research is to elucidate the precise steps of the catalytic cycle, identify the rate-determining step, and understand the factors that control the stereoselectivity or regioselectivity of the reaction.

Research in Magnetic Materials and Devices

The terbium(III) ion possesses a significant magnetic moment, making its compounds, including the bromide hydrate, subjects of interest for the development of magnetic materials. Terbium metal itself exhibits complex magnetic ordering, being ferromagnetic below 218 K and having a paramagnetic Curie point of 237°K. aps.orgwikipedia.org

Research in this area often focuses on incorporating terbium into materials to enhance their magnetic properties. Terbium is a critical component in high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, where it is added to improve thermal stability and coercivity at elevated temperatures. tradium.comasm-au.com It is also a key element in the magnetostrictive alloy Terfenol-D (TbₓDy₁₋ₓFe₂), which changes shape in response to a magnetic field and is used in sensors, sonar systems, and actuators. wikipedia.orgwikipedia.org

While direct research on this compound for these specific applications is not widely documented, its fundamental magnetic properties are of interest. Studies on other terbium compounds, such as quasi-one-dimensional oxyborates and complex phthalocyaninates, explore phenomena like single-molecule magnetism (SMM) and ferromagnetic coupling between Tb³⁺ centers. nih.govnih.govmdpi.com These advanced studies provide insight into the fundamental magnetic behavior of the Tb³⁺ ion, which is applicable across different terbium-containing compounds, including this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | TbBr₃·xH₂O |

| Terbium(III) ion | Tb³⁺ |

| Samarium ion | Sm³⁺ |

| Strontium molybdate | SrMoO₄ |

| Europium ion | Eu³⁺ |

| LiLuF₄ | Lithium Lutetium Fluoride |

| YAlO₃ | Yttrium Aluminum Oxide |

| Terbium(III) nitrate | Tb(NO₃)₃ |

| Acetophenone | C₈H₈O |

| Neodymium-iron-boron | NdFeB |

Synthesis of Novel Magnetic Materials Incorporating this compound

The synthesis of advanced magnetic materials increasingly relies on the precise incorporation of lanthanide ions, such as terbium(III), which are known for their large magnetic moments and significant magnetic anisotropy. This compound, being readily soluble in water and other polar solvents, is an excellent starting material for the solution-based synthesis of complex magnetic coordination polymers and single-molecule magnets (SMMs).

In these syntheses, the Tb³⁺ ions, sourced from the dissolved hydrate, are combined with organic ligands to form extended networks or discrete molecular units. The structure of these resulting materials dictates the magnetic interactions between the terbium centers. Research has focused on designing ligands that can bridge multiple terbium ions to facilitate specific magnetic behaviors, such as ferromagnetic coupling, where the individual magnetic moments of the ions align.

Examples of such materials include:

Cyanide-bridged coordination polymers: In these structures, cyanide ligands link terbium(III) ions with other metal ions, creating one-, two-, or three-dimensional networks with interesting magnetic properties.

Phthalocyaninate complexes: Terbium(III) can form "triple-decker" complexes with phthalocyanine (B1677752) ligands, resulting in single-molecule magnets where two terbium ions are held in close proximity, leading to strong magnetic coupling.

While the anhydrous form is often required for final product purity, the hydrate is a convenient and practical precursor for the initial reaction stages in aqueous or mixed-solvent systems.

Crystal Growth Research for Specialized Materials

This compound is utilized in the field of crystal growth for creating specialized materials with tailored properties. stanfordmaterials.comamericanelements.com Its high solubility in water makes it an ideal source of terbium ions for solution-based crystal growth techniques. americanelements.com

Investigation of this compound in Artificial Crystal Formation

The compound is a key component in the growth of various artificial crystals. stanfordmaterials.comsamaterials.com This includes its use in growing large, high-purity single crystals of terbium(III) bromide itself. These single crystals are invaluable for fundamental physics research, allowing scientists to study magnetic ordering and crystalline electric field effects in a clean, well-defined system. Furthermore, this compound is used as a dopant or a primary component in the synthesis of scintillating crystals for geophysics detectors and medical imaging applications. stanfordmaterials.com The terbium ions, when incorporated into a suitable crystal host lattice, can luminesce upon exposure to high-energy radiation, enabling the detection of particles and rays.

Growth Mechanisms and Defect Chemistry in TbBr₃·xH₂O-containing Crystals

The formation of crystals from a solution containing this compound is governed by established crystal growth theories. The process involves the nucleation of a small crystal seed followed by its subsequent growth as ions and molecules from the solution deposit onto its surface.

Growth Mechanisms: The precise mechanism depends on factors like supersaturation, temperature, and the presence of impurities. Common models applicable to this system include:

Spiral Growth: Growth can occur at screw dislocations on the crystal surface, which provide a continuous step for the attachment of new ions, allowing for rapid growth even at low supersaturation.

Step-Flow Growth: At higher supersaturation levels, two-dimensional nuclei can form on the crystal terraces, which then expand and merge, leading to layer-by-layer growth.

Defect Chemistry: The quality of the resulting crystal is determined by the concentration and type of defects. In crystals grown from this compound, several types of point defects can occur:

Vacancies: Missing Tb³⁺ or Br⁻ ions in the crystal lattice.

Interstitial Defects: Atoms or ions located in positions that are not regular lattice sites.

Substitutional Impurities: Foreign ions from the solvent or precursors occupying regular lattice sites.

Hydration-related Defects: Incomplete dehydration can lead to the incorporation of water molecules or hydroxide (B78521) ions (OH⁻) into the crystal lattice, which can significantly alter the material's optical and magnetic properties.

| Crystal Growth Parameter | Description |

| Growth Mechanism | The microscopic process by which atoms/ions attach to the crystal surface (e.g., Spiral Growth, Step-Flow). |

| Defect Type | Imperfections in the crystal lattice (e.g., Vacancies, Interstitials, Impurities). |

| Controlling Factors | Temperature, supersaturation, solvent purity, pH. |

Exploration in Semiconductor Research and Optoelectronics

The potent luminescent properties of the terbium(III) ion make it a subject of intense research in optoelectronics and semiconductor technology. When excited by ultraviolet light or an electric current, the Tb³⁺ ion emits a characteristic sharp, bright green light, primarily from its ⁵D₄ → ⁷F₅ electronic transition.

This compound serves as a convenient and high-purity source for introducing terbium as a dopant into various host materials. This process, known as doping, involves incorporating small amounts of terbium into the crystal lattice of a semiconductor (like gallium nitride, GaN) or an insulating material (like yttrium aluminum garnet, YAG). This doping creates "activator sites" that are responsible for the material's luminescence.

Applications of terbium-doped materials in optoelectronics include:

Phosphors for LEDs: White light-emitting diodes (LEDs) often use a blue or UV LED to excite a blend of phosphors. Terbium-based phosphors provide the essential green component of this blend.

Displays: The vibrant green emission is utilized in plasma display panels and cathode ray tubes.

Optical Amplifiers and Lasers: In specialized applications, terbium-doped materials are being explored for use in solid-state lasers and optical fiber amplifiers.

Interactions with Complex Chemical Systems (without clinical implications)

Beyond its role in solid-state materials, this compound is also used to study fundamental chemical interactions in complex systems. Its water solubility allows for its use in aqueous solutions to probe thermodynamic and catalytic processes.

One area of investigation is its role as a potential catalyst in organic synthesis. stanfordmaterials.comsamaterials.com The terbium(III) ion can act as a Lewis acid, accepting electron pairs from organic molecules and thereby activating them for subsequent reactions. This can lead to more efficient and selective chemical transformations.

Additionally, terbium(III) bromide is used in high-temperature molten salt chemistry. Researchers study the thermodynamic properties, such as mixing enthalpies, of TbBr₃ when combined with other simple salts, like alkali metal bromides. These studies provide fundamental insights into the structure and bonding within these complex, non-aqueous liquid systems, which is relevant to fields such as pyrometallurgy and advanced battery technologies. A terbium(III) lanthanide-organic framework has also been shown to act as a luminescent sensor for detecting bromide and iodide ions in aqueous solutions. rsc.org

Utilizing Terbium(III) as a Fluorescent Probe for Molecular Detection (e.g., ascorbic acid, focusing on the chemical interaction)

Terbium(III) ions, often sourced from compounds like this compound, are pivotal in the development of fluorescent probes for molecular detection due to their unique luminescent properties. A notable application is the detection of ascorbic acid, where the interaction between the terbium ion and the target molecule leads to a measurable change in fluorescence.

The detection mechanism is primarily based on the quenching of the characteristic green fluorescence of a terbium(III) complex upon the introduction of ascorbic acid. nih.govresearchgate.net In a common experimental setup, a terbium(III) chelate, for instance with 1,10-phenanthroline, is prepared. This complex exhibits strong fluorescence due to the efficient energy transfer from the organic ligand to the terbium(III) ion, a phenomenon known as the antenna effect. nih.gov

Upon the addition of ascorbic acid, a mixed-ligand complex is formed. researchgate.net The chemical interaction involves the lone oxygen pairs in the ascorbic acid molecule coordinating with the vacant orbitals of the terbium(III) ion. researchgate.netnih.gov This interaction leads to a deactivation process of the excited state of the terbium(III) ion, resulting in the quenching of its fluorescence. researchgate.net Spectrophotometric studies have shown a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum of the terbium complex in the presence of ascorbic acid, further indicating the formation of a new complex. researchgate.netnih.gov

The fluorescence quenching allows for the quantitative detection of ascorbic acid, with the decrease in fluorescence intensity being proportional to the concentration of ascorbic acid added. researchgate.net The typical emission peaks of the Terbium(III)-phenanthroline complex are observed at 489, 544, 585, and 620 nm, with the most intense peak at 544 nm corresponding to the ⁵D₄–⁷F₅ transition. researchgate.net The introduction of ascorbic acid leads to a significant decrease in the intensity of these emission peaks. researchgate.net This quenching effect has been utilized to develop sensitive methods for ascorbic acid detection, with a reported limit of detection as low as 7.4 × 10⁻⁵ mol·L⁻¹. nih.govnih.gov

Table 1: Spectroscopic Data for Terbium(III)-Phenanthroline Complex in the Presence of Ascorbic Acid

| Property | Value/Observation |

| Excitation Wavelength | 303 nm |

| Major Emission Peaks | 489, 544, 585, 620 nm |

| Most Intense Emission | 544 nm (⁵D₄–⁷F₅ transition) |

| Effect of Ascorbic Acid | Quenching of fluorescence intensity |

| Spectroscopic Shift | Hypsochromic shift in the absorption spectrum |

Doping Terbium Ions into Hydroxyapatite (B223615) for Material Modification (focus on structural and optical properties, not biomedical function)

The incorporation of terbium(III) ions into the hydroxyapatite (HAp) lattice (Ca₁₀(PO₄)₆(OH)₂) is a significant area of research in materials science, focusing on the modification of the material's structural and optical properties. Doping is typically achieved by substituting Ca²⁺ ions with Tb³⁺ ions in the HAp structure. nih.gov

Structural Properties:

The introduction of terbium ions induces notable changes in the crystal structure of hydroxyapatite. X-ray diffraction (XRD) analysis reveals that while the fundamental apatite structure is maintained, there are alterations in the lattice parameters and crystallite size. researchgate.netnih.gov An increase in the concentration of terbium dopant generally leads to a decrease in the crystallite size. nih.gov For instance, in one study, the average crystallite size of undoped HAp was 6.07 nm, which decreased with increasing terbium content. nih.gov

The lattice parameters of the hexagonal HAp structure (a and c) are also affected by terbium doping. The substitution of larger Ca²⁺ ions with smaller Tb³⁺ ions can cause a contraction of the crystal lattice. nih.gov Some studies have reported a slow decrease in the lattice parameters with an increasing concentration of terbium ions. nih.gov The morphology of the hydroxyapatite nanoparticles can also be modified, with some studies reporting a change from rod-like particles to more spherical or equiaxed particles with increased terbium doping. scientific.net

Table 2: Effect of Terbium Doping on Hydroxyapatite Structural Properties

| Terbium Concentration (x in Ca₁₀₋ₓTbₓ(PO₄)₆(OH)₂) | Average Crystallite Size (nm) | General Trend in Lattice Parameters |

| 0 (Undoped HAp) | 6.07 | - |

| Increasing x | Decreases | Slow decrease |

Optical Properties:

Doping hydroxyapatite with terbium(III) ions imparts significant photoluminescent properties to the material. When excited with ultraviolet light, terbium-doped hydroxyapatite exhibits characteristic green emission. researchgate.netscientific.net The photoluminescence spectra show distinct emission peaks corresponding to the electronic transitions within the Tb³⁺ ion. The most prominent emission is typically observed around 545 nm, which is attributed to the ⁵D₄ → ⁷F₅ transition of the terbium ion. nih.govcpts.com.ua Other emission peaks are also observed at approximately 490 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). cpts.com.ua

The intensity of this luminescence is dependent on the concentration of the terbium dopant. researchgate.netscientific.net Initially, the luminescent intensity increases with the terbium concentration up to an optimal level. nih.gov Beyond this point, concentration quenching may occur, leading to a decrease in luminescence intensity. UV-Vis absorption spectra of terbium-doped hydroxyapatite show absorption bands that are not present in undoped HAp, with the intensity of these bands increasing with higher terbium content. nih.gov

Table 3: Optical Properties of Terbium-Doped Hydroxyapatite

| Property | Description |

| Excitation Wavelength | Typically in the near-ultraviolet range (e.g., 272 nm, 378 nm) |

| Emission Color | Green |

| Major Emission Peak | ~545 nm (⁵D₄ → ⁷F₅ transition) |

| Other Emission Peaks | ~490 nm (⁵D₄ → ⁷F₆), ~585 nm (⁵D₄ → ⁷F₄), ~620 nm (⁵D₄ → ⁷F₃) |

| Influence of Tb³⁺ Concentration | Luminescence intensity is concentration-dependent, with an optimal doping level for maximum intensity. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Terbium(III) bromide hydrate?

- Methodological Answer: High-purity this compound (≥99.99% REO) can be synthesized via controlled dehydration of the anhydrous form (TbBr₃) under inert atmospheres to minimize oxidation. The ultra-dry powder form requires vacuum-sealed storage to prevent hygroscopic degradation . Crystalline hydrate forms are typically obtained through slow evaporation of aqueous solutions containing stoichiometric Tb³⁺ and Br⁻ ions under nitrogen .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protection: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization occurs .

- Storage: Store in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers) .

- Waste Disposal: Collect waste separately in labeled containers and transfer to certified hazardous waste facilities to avoid environmental contamination .

Q. How does the hydration state influence Terbium(III) bromide’s properties?

- Methodological Answer: The hydration state (e.g., TbBr₃·xH₂O vs. anhydrous TbBr₃) affects solubility, thermal stability, and luminescence efficiency. Thermogravimetric analysis (TGA) at 10°C/min under nitrogen can quantify water content . Hydrated forms show lower melting points (~963°C for hydrates vs. higher for anhydrous) and enhanced solubility in polar solvents, making them preferable for aqueous-phase syntheses .

Advanced Research Questions

Q. What advanced characterization techniques validate the structural integrity of this compound?

- Methodological Answer:

- XRD: Confirm crystallinity and phase purity using Cu Kα radiation (λ=1.54 Å). Compare peaks with ICSD references for TbBr₃·xH₂O .

- SEM/EDX: Map elemental distribution (Tb, Br, O) to detect impurities or inhomogeneity .

- FTIR/Raman: Identify vibrational modes of Tb-Br bonds (200–400 cm⁻¹) and O-H stretches (3200–3600 cm⁻¹) to assess hydration .

Q. How does this compound compare to acetate analogs in metallogel formation?

- Methodological Answer:

- Coordination Chemistry: TbBr₃·xH₂O’s Br⁻ ligands are weaker field ligands than acetate, leading to distinct coordination geometries. This alters gelation kinetics with ligands like benzene-1,3,5-tricarboxylic acid. Rheological studies (e.g., strain sweep tests) show bromide-based gels have lower elastic moduli (G’) due to weaker metal-ligand bonds .

- Luminescence: Bromide’s lower ligand-to-metal charge transfer efficiency reduces Tb³⁺ emission intensity compared to acetate systems. Time-resolved photoluminescence (TRPL) quantifies lifetime differences .

Q. What experimental designs optimize energy transfer in Tb³⁺-doped materials using this compound?

- Methodological Answer:

- Sensitizer Selection: Pair TbBr₃·xH₂O with organic sensitizers (e.g., 2,6-pyridinedicarboxylic acid) that absorb UV light and transfer energy via Förster resonance. Use Dexter’s theory to model dipole-dipole interactions .

- Concentration Gradients: Vary Tb³⁺ doping levels (0.1–5 mol%) in host matrices (e.g., NaLaF₄) to minimize concentration quenching. Measure quantum yields via integrating sphere systems .

Data Contradictions and Resolution

- Purity vs. Reactivity: reports ultra-dry TbBr₃ as 99.99% pure, while highlights hygroscopicity risks. Resolution: Use Karl Fischer titration to monitor moisture content during synthesis and storage .

- Luminescence Efficiency: Acetate hydrates ( ) show stronger emission than bromides. Resolution: Bromide’s weaker ligand field reduces 4f-4f transition probabilities; enhance via co-doping with Eu³⁺ for energy-sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.